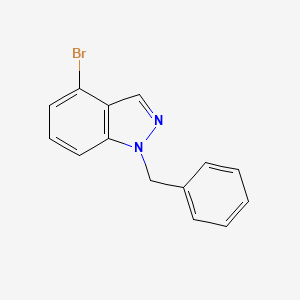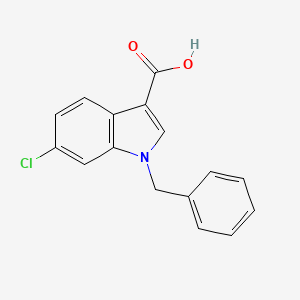![molecular formula C19H14N2O B11844584 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one CAS No. 65490-68-8](/img/structure/B11844584.png)
2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered significant attention in medicinal and organic chemistry due to its broad spectrum of pharmacological and biological activities, such as antiviral, antibacterial, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienayme reaction, which involves the condensation of an aldehyde, 2-aminopyridine, and an isocyanide in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is often carried out under microwave irradiation to enhance energy efficiency and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable heterogeneous catalysts like zinc oxide or zinc ferrite nanoparticles is preferred for their environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Applications De Recherche Scientifique
2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antidiabetic properties.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but lacks the diphenyl substitution.
Imidazo[1,5-a]pyridine: Another isomer with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Known for its potential as an α-glucosidase inhibitor.
Uniqueness: 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one is unique due to its diphenyl substitution, which enhances its pharmacological properties and makes it a valuable scaffold in drug discovery .
Propriétés
Numéro CAS |
65490-68-8 |
|---|---|
Formule moléculaire |
C19H14N2O |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2,2-diphenylimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C19H14N2O/c22-18-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)20-17-13-7-8-14-21(17)18/h1-14H |
Clé InChI |
DCNRZICDKMOVTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)

![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)


![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
